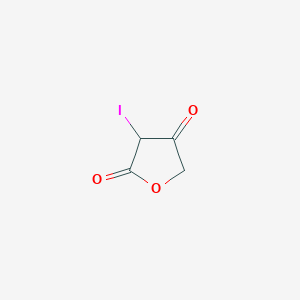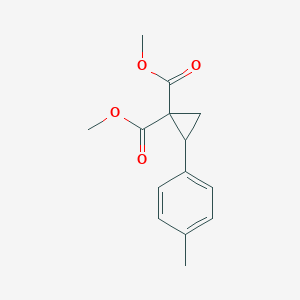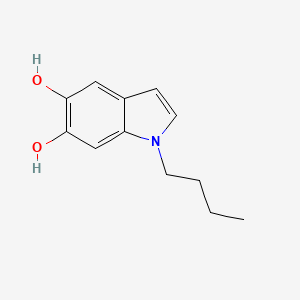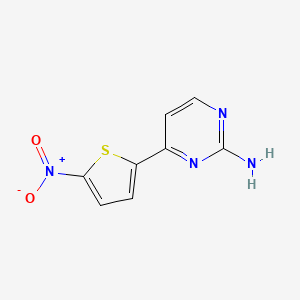![molecular formula C14H12F2O B13095684 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol is an organic compound that features a biphenyl structure with two fluorine atoms at the 3’ and 5’ positions and an ethanol group attached to the 2-position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Reduction: The final step involves the reduction of the intermediate compound to introduce the ethanol group.
Industrial Production Methods
Industrial production of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol may involve large-scale application of the above synthetic routes with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Amines, ethers, thioethers
Scientific Research Applications
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The ethanol group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)amine: Similar structure but with an amine group instead of an ethanol group.
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol is unique due to the presence of both fluorine atoms and an ethanol group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and reactivity, while the ethanol group provides additional functional versatility .
Properties
Molecular Formula |
C14H12F2O |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
2-[2-(3,5-difluorophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H12F2O/c15-12-7-11(8-13(16)9-12)14-4-2-1-3-10(14)5-6-17/h1-4,7-9,17H,5-6H2 |
InChI Key |
BTUZVEBZMLYTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)

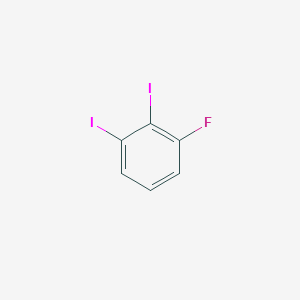
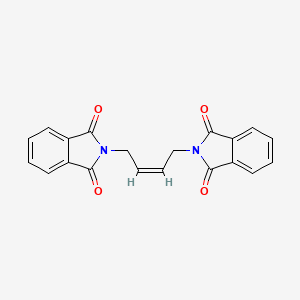
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
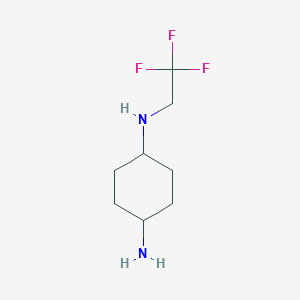
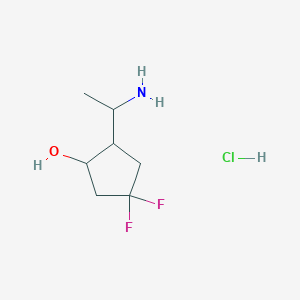
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
